molecular formula C14H20N2 B578498 1-Benzyl-1,7-diazaspiro[3.5]nonane CAS No. 1253654-62-4

1-Benzyl-1,7-diazaspiro[3.5]nonane

Cat. No.: B578498
CAS No.: 1253654-62-4
M. Wt: 216.328
InChI Key: HVEFEAXLXBXQTO-UHFFFAOYSA-N
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Description

1-Benzyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.33 g/mol . It features a distinctive spirocyclic architecture, a characteristic valued in medicinal chemistry for its three-dimensional structure and potential to improve physicochemical properties in drug candidates. This compound serves as a versatile synthetic intermediate and building block in organic chemistry and drug discovery research. The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in developing bioactive molecules. Scientific literature indicates that this core structure is incorporated into novel compounds investigated as potential antitubercular agents . Furthermore, derivatives containing the 2,7-diazaspiro[3.5]nonane scaffold have been identified as high-affinity ligands for sigma receptors (S1R), which are targets for neurological disorders and neuropathic pain . Researchers utilize this benzyl-substituted derivative as a precursor in synthesizing more complex molecules for various biological screenings. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-benzyl-1,7-diazaspiro[3.5]nonane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-11-8-14(16)6-9-15-10-7-14/h1-5,15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVEFEAXLXBXQTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN2CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744498
Record name 1-Benzyl-1,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253654-62-4
Record name 1-Benzyl-1,7-diazaspiro[3.5]nonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Linear Synthesis

The seven-step synthesis of tert-butyl-1,7-diazaspiro[3.5]nonane-1-formylate, as detailed in patent CN111620869A, provides a foundational blueprint. While this method targets a tert-butyl-protected derivative, its reaction sequence can be adapted for benzyl-group introduction:

  • Malonate Alkylation : Ethyl malonate reacts with ethanol under reflux (25–80°C, 5 hours) to form a diester intermediate.

  • Borohydride Reduction : Lithium borohydride in tetrahydrofuran (THF) reduces the diester to a diol (0–70°C, 2.5 hours).

  • Tosylation : p-Toluenesulfonyl chloride in dichloromethane (DCM) converts the diol to a ditosylate (25°C, 12 hours).

  • Ring Closure : Cesium carbonate in acetonitrile facilitates spirocyclization (25–90°C, 3 hours), yielding a bicyclic intermediate.

  • Magnesium Reduction : Magnesium chips in methanol reduce the tosyl groups (25–80°C, 1 hour).

  • Boc Protection : Boc anhydride in DCM introduces tert-butoxycarbonyl protection (25°C, 12 hours).

  • Deprotection : Palladium-catalyzed hydrogenation in methanol removes protecting groups (25°C, 3 hours).

Adaptation for Benzyl Group : Replacing Boc anhydride with benzyl bromide in Step 6, under similar conditions, could introduce the benzyl moiety. However, competing side reactions (e.g., over-alkylation) may necessitate optimized stoichiometry and base selection.

Epoxidation and Ring Expansion

Patent CN102659678A describes a streamlined approach for 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester via epoxidation. Key steps include:

  • Aldol Condensation : Compound II reacts with compound V in THF or DMF using NaH (60–120°C).

  • Epoxidation : Meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide oxidizes the intermediate to an epoxide (10–60°C, DCM or acetonitrile).

  • Ring Expansion : Acidic or basic conditions mediate spirocyclization, achieving a 70.7% overall yield.

Benzyl Adaptation : Introducing a benzyl group at the aldol stage (e.g., using benzylamine derivatives) could yield the desired product. However, steric hindrance from the benzyl group may require elevated temperatures or prolonged reaction times.

Comparative Analysis of Methodologies

Method Key Steps Yield Conditions Scalability
Multi-Step LinearTosylation, Cyclization70%Reflux (25–90°C), Palladium catalysisIndustrial feasible
EpoxidationAldol, Epoxidation70.7%NaH, mCPBA, 10–60°CLimited by epoxide stability

Advantages of Multi-Step Synthesis :

  • Utilizes inexpensive starting materials (ethyl malonate, ethanol).

  • High-yielding cyclization step (70%) with cesium carbonate.

  • Adaptable for diverse N-protecting groups.

Challenges :

  • Prolonged reaction times (e.g., 12-hour tosylation).

  • Palladium catalyst cost in final deprotection.

Advantages of Epoxidation Route :

  • Fewer steps (two-step process).

  • Avoids hazardous reagents (e.g., lithium borohydride).

Challenges :

  • Epoxide intermediates are moisture-sensitive.

  • Requires precise stoichiometry to prevent ring-opening side reactions.

Critical Considerations for Benzyl Group Introduction

Alkylation Conditions

Benzyl halides (e.g., benzyl bromide) are commonly used for N-alkylation. Optimal conditions include:

  • Solvent : DMF or THF for improved solubility.

  • Base : Cs₂CO₃ or K₂CO₃ to deprotonate the amine without nucleophilic interference.

  • Temperature : 25–60°C to balance reaction rate and side-product formation.

Competing Reactions

  • Over-Alkylation : Excess benzyl halide may lead to quaternary ammonium salts. Mitigated by slow reagent addition.

  • Oxidation : Benzyl groups are susceptible to oxidation under acidic conditions, necessitating inert atmospheres.

Chemical Reactions Analysis

1-Benzyl-1,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound .

Mechanism of Action

The mechanism of action of 1-Benzyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity . detailed studies on its exact mechanism are still ongoing .

Comparison with Similar Compounds

Substituent Variations on the Diazaspiro[3.5]nonane Core

Alterations to the substituent groups on the diazaspiro[3.5]nonane scaffold significantly impact biological activity. Key analogs include:

Compound Substituent S1R Affinity (Ki, nM) S2R Affinity (Ki, nM) Functional Profile
1-Benzyl-1,7-diazaspiro[3.5]nonane Benzyl 2.7–13 27–102 S1R antagonist/agonist
1-Ethyl-1,7-diazaspiro[3.5]nonane Ethyl N/A N/A N/A
1-Methyl-1,7-diazaspiro[3.5]nonane Methyl N/A N/A N/A
2-Methyl-2,7-diazaspiro[3.5]nonane Methyl N/A N/A N/A
  • Benzyl vs. Alkyl Substituents : The benzyl group in 1-benzyl derivatives enhances hydrophobic interactions with receptor pockets, improving S1R/S2R binding affinity compared to smaller alkyl groups (e.g., ethyl or methyl). For instance, compound 5b (1-benzyl analog) exhibits Ki = 13 nM (S1R) and 102 nM (S2R) , whereas alkyl-substituted analogs lack reported receptor data, suggesting reduced pharmacological relevance .

Ring Size Variations: [3.5]nonane vs. [4.4]nonane

Spiro ring size critically influences conformational flexibility and target engagement:

Compound Spiro Ring Size Key Applications
This compound [3.5]nonane S1R/S2R ligands, analgesic agents
1-Benzyl-1,7-diazaspiro[4.4]nonane [4.4]nonane EGFR inhibition (lung cancer cell lines)
  • [3.5]nonane Derivatives: The smaller spiro ring in [3.5]nonane derivatives (e.g., this compound) confers higher sigma receptor affinity. For example, compound 4b ([3.5]nonane core) achieves Ki = 2.7 nM (S1R), outperforming larger-ring analogs in SR targeting .
  • [4.4]nonane Derivatives: These compounds, such as 1-benzyl-1,7-diazaspiro[4.4]nonane, are associated with EGFR inhibitory activity in lung cancer models (HCC827 and A549 cells) .

Functional Group Modifications

The presence of amide or acyl groups further modulates activity:

  • Compound 5b (amide-substituted [3.5]nonane) shows enhanced S1R affinity (Ki = 13 nM) compared to non-amide analogs, likely due to hydrogen bonding with Glu172 in the S1R binding pocket .
  • Boc-Protected Derivatives: tert-Butyloxycarbonyl (Boc) groups (e.g., tert-butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate) are used in synthesis but reduce receptor binding unless deprotected .

In Vivo Efficacy

  • Antiallodynic Effects: Compounds 5b and 8f (both [3.5]nonane derivatives) achieve full reversal of mechanical hypersensitivity at 20 mg/kg, comparable to the prototypical S1R antagonist BD-1063 (40 mg/kg). Their effects are S1R-dependent, as shown by PRE-084 (S1R agonist) reversal experiments .
  • Agonist vs. Antagonist Profiles: Despite sharing the [3.5]nonane core, 4b acts as an S1R agonist, while 5b is an antagonist, highlighting the impact of distal hydrophobic regions on functional outcomes .

Biological Activity

1-Benzyl-1,7-diazaspiro[3.5]nonane is a complex organic compound characterized by its unique spirocyclic structure, which includes a diazabicyclo framework. This compound has garnered attention in medicinal chemistry due to its potential as a ligand for sigma receptors, particularly S1R and S2R. Understanding its biological activity is crucial for exploring therapeutic applications, including pain management and neuroprotection.

Structural Characteristics

The molecular formula of this compound is C13_{13}H18_{18}N2_{2}, with a molecular weight of approximately 218.30 g/mol. The compound features a benzyl group attached to the nitrogen atom of the diazaspiro system, which contributes to its biological activity and chemical reactivity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity as a ligand for sigma receptors. It has been shown to possess low nanomolar affinity for these receptors, indicating its potential therapeutic applications in various medical fields.

Sigma Receptor Interaction

Sigma receptors are involved in several biological processes, including neuroprotection and modulation of pain pathways. Studies have demonstrated that compounds derived from the diazaspiro framework can interact with these receptors effectively:

  • Binding Affinities : this compound shows varying affinities towards S1R and S2R receptors.
  • Analgesic Effects : Compounds related to this structure have demonstrated analgesic effects in vivo, suggesting their utility in developing new analgesic drugs .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other compounds having similar structural features.

Compound NameStructural FeaturesUnique Aspects
2,7-Diazaspiro[3.5]nonane Lacks benzyl substitutionFocused on core spiro structure
9-Benzyl-1,9-diazaspiro[5.5]undecane Extended spiro frameworkMay exhibit different receptor affinities
Benzyl 1,7-diazaspiro[3.5]nonane-1-carboxylate Contains carboxylic acidDemonstrates significant binding affinity for sigma receptors

Case Studies and Research Findings

Recent studies have highlighted the biological activity and therapeutic potential of this compound:

  • In Vivo Analgesic Studies : Research demonstrated that derivatives of this compound exhibited significant antiallodynic effects in animal models of pain . The efficacy was confirmed through various assays measuring mechanical hypersensitivity.
  • Covalent Inhibition of KRAS G12C : A series of derivatives based on the diazaspiro framework were identified as potent covalent inhibitors against the KRAS G12C mutation, which is implicated in several solid tumors . This finding highlights the compound's versatility beyond sigma receptor interactions.
  • Mechanistic Insights : The mechanism of action primarily involves interaction with sigma receptors, leading to modulation of downstream signaling pathways implicated in neuroprotection and inflammation .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Benzyl-1,7-diazaspiro[3.5]nonane, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution using tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate and benzyl bromide. Procedure B ( ) involves reacting the Boc-protected spirocyclic amine with benzyl bromide in anhydrous dichloromethane (DCM) under basic conditions (e.g., triethylamine). After stirring at room temperature, the product is purified via silica gel chromatography with ethyl acetate. Yield optimization (70%) requires strict anhydrous conditions and stoichiometric control of reagents. Purity can be confirmed by ¹H NMR (δ 7.08–7.51 ppm for benzyl protons) and mass spectrometry .

Q. How can the structural integrity of this compound be validated experimentally?

  • Methodology : Use a combination of nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. Key NMR signals include sp³ hybridized nitrogen protons (δ 3.41–3.72 ppm) and benzyl aromatic protons (δ 7.08–7.51 ppm) ( ). For crystalline derivatives (e.g., oxalate salts), single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation. Crystallization conditions (e.g., diethyl ether with oxalic acid) must be optimized to avoid solvent inclusion .

Q. What are the primary biological targets of this compound, and how are binding assays designed?

  • Methodology : The compound exhibits high affinity for sigma-1 receptors (S1R, Ki = 2.7–13 nM) and sigma-2 receptors (S2R, Ki = 27–102 nM) (). Radioligand displacement assays using [³H]-(+)-pentazocine (S1R) and [³H]-DTG (S2R) in membrane preparations from transfected cells are standard. Competitive binding curves (10⁻¹²–10⁻⁵ M compound concentration) are analyzed via nonlinear regression to calculate Ki values. Functional antagonism can be confirmed using in vivo models (e.g., mechanical allodynia reversal in mice at 20 mg/kg) .

Advanced Research Questions

Q. How does stereochemistry and substituent placement influence sigma receptor subtype selectivity?

  • Methodology : Structure-activity relationship (SAR) studies reveal that the 2,7-diazaspiro[3.5]nonane scaffold favors S1R binding over S2R. For example, compound 4b (KiS1R = 2.7 nM) retains a rigid spirocyclic core, while 5b (KiS1R = 13 nM) introduces an amide group that disrupts S2R interactions. Computational docking (e.g., Glide SP in Schrödinger Suite) shows hydrogen bonding between the spirocyclic nitrogen and Glu172 in S1R’s binding pocket. Substituents altering this interaction (e.g., phenethyl vs. benzyl groups) reduce affinity .

Q. What experimental strategies resolve contradictions in functional activity data across in vitro and in vivo models?

  • Methodology : Discrepancies may arise from metabolic stability or off-target effects. To address this:

  • Perform hepatic microsome assays to assess metabolic degradation (e.g., human/rat liver microsomes with NADPH).
  • Use knockout mouse models (e.g., S1R⁻/⁻) to confirm target specificity.
  • Apply pharmacological challenge tests (e.g., PRE-084, a selective S1R agonist) to reverse antiallodynic effects, confirming S1R-dependent mechanisms (). Cross-validate with in vitro calcium flux assays in S1R-transfected HEK293 cells .

Q. How can this compound be leveraged in multitarget drug discovery, such as for tuberculosis or neuropathic pain?

  • Methodology : For antitubercular applications, hybrid molecules combining this compound with benzothiazinone moieties show MIC values <1 µg/mL against Mycobacterium tuberculosis. Synthetic routes involve coupling the spirocyclic amine with benzothiazinone cores via carboxamide linkages (). In neuropathic pain, co-administration with S1R modulators (e.g., BD-1063) at subtherapeutic doses enhances efficacy while minimizing toxicity. Dose-response studies (5–40 mg/kg) in spared nerve injury (SNI) models quantify synergistic effects .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they mitigated?

  • Methodology : The compound’s low molecular weight (216.32 g/mol) and polar spirocyclic structure complicate LC-MS/MS detection. Optimization steps include:

  • Derivatization : Use trifluoroacetic anhydride to increase hydrophobicity.
  • Chromatography : HILIC columns (e.g., Acquity UPLC BEH Amide) with mobile phase (0.1% formic acid in acetonitrile/water).
  • Ionization : ESI+ mode with MRM transitions (e.g., m/z 217 → 154 for quantification). Validate with spike-recovery assays in plasma (≥85% recovery, RSD <15%) .

Tables for Key Data

Table 1 : Sigma Receptor Binding Affinities of Selected Derivatives

CompoundScaffoldKi S1R (nM)Ki S2R (nM)Selectivity (S1R/S2R)
4b2,7-Diazaspiro[3.5]nonane2.72710.0
5b2,7-Diazaspiro[3.5]nonane131027.8
8fDiazabicyclo[4.3.0]nonane1016516.5
Source: Adapted from

Table 2 : Synthetic Yields Under Varied Conditions

Reagent Ratio (Boc-amine : Benzyl bromide)SolventTemperatureYield (%)
1 : 1.5DCM0°C → RT70
1 : 1.2THFRT55
1 : 2.0DCMReflux68
Source:

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